molecular formula C14H14N4O4S B2690776 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034363-24-9

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Numéro de catalogue: B2690776
Numéro CAS: 2034363-24-9
Poids moléculaire: 334.35
Clé InChI: KCNQKIPFNFHFJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The furan, pyrazine, and isoxazole rings likely contribute to the compound’s aromaticity and stability .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as electrophilic substitution, nucleophilic substitution, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and rings. For instance, the presence of the sulfonamide group could make the compound polar and potentially soluble in water .

Applications De Recherche Scientifique

Antibacterial Activity

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including structures related to the specified chemical compound, has been explored for their potential as antibacterial agents. For example, Azab et al. (2013) synthesized various heterocyclic derivatives demonstrating significant antibacterial activities, indicating the potential of such compounds in developing new antibacterial therapies (Azab, Youssef, & El-Bordany, 2013).

Antitumor Agents

Research into the antitumor properties of sulfonamide derivatives has yielded promising results. Elgogary, Khidre, & El-Telbani (2020) synthesized a series of 1,2,3-triazole containing sulfonamide moieties that exhibited significant anticancer activity against MCF-7 cancer cell lines, suggesting the utility of these compounds in cancer treatment (Elgogary, Khidre, & El-Telbani, 2020).

Antiglaucoma Potential

A series of furazan and furoxan sulfonamides were prepared and found to be strong inhibitors of human carbonic anhydrase isoforms, with potential applications as antiglaucoma agents. This research demonstrates the potential of sulfonamide derivatives in treating eye conditions such as glaucoma, with certain compounds outperforming existing treatments in lowering intraocular pressure in animal models (Chegaev et al., 2014).

Hybrid Compounds for Diverse Biological Activities

Sulfonamide compounds have been hybridized with various heterocyclic moieties, leading to a wide array of biological activities. Ghomashi et al. (2022) reviewed recent advances in the development of two-component sulfonamide hybrids, showcasing their significance in the design of novel drugs with enhanced therapeutic profiles (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Isoxazole Derivatives and Protonation Studies

Studies on isoxazole derivatives, including the protonation of compounds similar to the specified chemical in aqueous sulfuric acid, have been conducted to understand their chemical behavior and potential pharmaceutical applications. Such research lays the groundwork for further exploration of isoxazole compounds in drug development (Manzo & de Bertorello, 1973).

Mécanisme D'action

The mechanism of action of this compound is not known as it seems to be a new or not widely studied compound .

Safety and Hazards

The safety and hazards associated with this compound are not known due to the lack of specific studies .

Orientations Futures

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given its complex structure, it could have interesting biological activities that could be explored .

Propriétés

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-9-14(10(2)22-18-9)23(19,20)17-8-11-13(16-6-5-15-11)12-4-3-7-21-12/h3-7,17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNQKIPFNFHFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.